1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Overview
Description
“1-(Thiophene-2-carbonyl)piperidine-4-carboxamide” is a chemical compound . It is also known as "1-(2-thienylcarbonyl)-4-piperidinamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)C1CCN(CC1)C(=O)c2cccs2
. The InChI representation is 1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.29 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization of Substituted Compounds : Sedlák et al. (2008) explored the synthesis of carboxamides using 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. They focused on the potential replacement of 3-chlorine substituent by piperidine, highlighting its application in creating new compounds through C-N coupling reactions (Sedlák et al., 2008).
Development of Urotensin-II Receptor Antagonists : Lim et al. (2016) synthesized benzo[b]thiophene-2-carboxamide derivatives, including those with piperidin-4-yl group, as potent urotensin-II receptor antagonists. This study indicates the relevance of such compounds in developing new pharmaceutical agents (Lim et al., 2016).
Aminocarbonylation Reactions : Takács et al. (2014) used piperidine derivatives, like ethyl isonipecotate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research highlights the application of such compounds in catalytic reactions, leading to the formation of carboxamides and ketocarboxamides (Takács et al., 2014).
Conformational Analysis and Antagonist Design : Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a potent H3-receptor antagonist, using a structure similar to N-cyclohexyl-4-methylpiperidine-1-carbothioamide. This research contributes to the design of new H3-receptor antagonists (Plazzi et al., 1997).
Regioselective Synthesis of Azabicycloadducts : Verma et al. (2009) developed a method for the synthesis of spiropyrrolidines using benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid. This study demonstrates the utility of such compounds in synthesizing novel heterocyclic compounds (Verma et al., 2009).
Novel Route to Thiophene Derivatives : El-Kkoly et al. (1977) described the reaction of piperidine with 2H-thiopyran-2-ones, leading to the formation of thiophene derivatives. This research underscores the importance of such reactions in creating new thiophene-based compounds (El-Kkoly et al., 1977).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTPTDIRJMPCRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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